N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide
Description
"N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide" is a synthetic hydroxamic acid derivative characterized by a dibenzofuran core linked to a substituted phenyl group via an amide bond. Its synthesis involves a multi-step process:
Amide Coupling: Dibenzofuran-4-carboxylic acid reacts with methyl 3-amino-4-methoxybenzoate under method B to form an intermediate ester .
Hydrolysis: The ester undergoes hydrolysis (method F) to yield N-[5-(hydroxycarbonyl)-2-methoxyphenyl]-dibenzofuran-4-carboxamide .
Final Conversion: The carboxylic acid group is converted to a hydroxycarbamoyl moiety (method G), producing the target compound .
The compound’s structure combines a rigid dibenzofuran scaffold with a hydroxamic acid functional group, which is critical for metal chelation or enzyme inhibition (e.g., histone deacetylases).
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-27-18-10-9-12(20(24)23-26)11-16(18)22-21(25)15-7-4-6-14-13-5-2-3-8-17(13)28-19(14)15/h2-11,26H,1H3,(H,22,25)(H,23,24) |
InChI Key |
RFROQVRGDKTHLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NO)NC(=O)C2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by functionalization to introduce the hydroxycarbamoyl and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the hydroxamic acid class, which includes pharmacologically active agents like Deferoxamine Mesilate (). Below is a structured comparison:
Table 1: Structural and Functional Comparison
Key Differences
Structural Design :
- The dibenzofuran-based compound features a planar aromatic system, favoring interactions with hydrophobic enzyme pockets .
- Deferoxamine Mesilate adopts a linear, flexible structure optimized for binding iron(III) ions via its three hydroxamate groups .
Pharmacological Scope: While Deferoxamine’s role in iron overload is well-established , the target compound’s biological activity remains under investigation.
Synthetic Accessibility :
- The dibenzofuran derivative requires fewer synthetic steps compared to Deferoxamine, which involves complex polyamide chain assembly .
Research Findings
- Deferoxamine : Clinically validated for acute iron poisoning, with a binding constant (log K) of ~30 for Fe³⁺, demonstrating superior chelation capacity .
Biological Activity
N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, structural properties, and biological effects, particularly focusing on antimicrobial and anticancer activities.
Synthesis and Structural Properties
The synthesis of this compound typically involves amide coupling reactions followed by hydrolysis to yield the desired carboxamide structure. The compound's molecular formula is , and its structure includes a dibenzofuran moiety, which enhances its biological activity through various mechanisms .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| MRSA | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of proliferation markers. The compound has been tested against various cancer types, including breast and colon cancer cells, demonstrating lower IC50 values compared to established chemotherapeutics .
| Cancer Cell Line | IC50 μM | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis | |
| HCT116 (Colon Cancer) | 15.0 | Inhibition of cell proliferation |
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study conducted on the antimicrobial efficacy of various compounds revealed that this compound exhibited potent activity against MRSA with an MIC comparable to that of standard antibiotics. The compound's mechanism was linked to its ability to inhibit bacterial DNA gyrase . -
Cytotoxicity Assessment in Cancer Research :
In vitro studies assessing cytotoxicity showed that this compound selectively targets cancer cells while sparing normal human fibroblasts, indicating a favorable therapeutic index. The research emphasized the potential for developing this compound as a safer alternative in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
